molecular formula C5H5FN2O B562444 4-Amino-6-fluoropyridin-2(1H)-one CAS No. 105252-99-1

4-Amino-6-fluoropyridin-2(1H)-one

Cat. No.: B562444
CAS No.: 105252-99-1
M. Wt: 128.106
InChI Key: JXVOJRFIZVMYKD-UHFFFAOYSA-N
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Description

4-Amino-6-fluoropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 6th position, and a keto group at the 2nd position on the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoropyridin-2(1H)-one typically involves the following steps:

    Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 4th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting compound undergoes hydrolysis to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-fluoropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-nitro-6-fluoropyridin-2(1H)-one.

    Reduction: Formation of 4-amino-6-fluoropyridin-2-ol.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-fluoropyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: The compound is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it often acts by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.

    Targeting Pathways: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Amino-2-fluoropyridine: Lacks the keto group at the 2nd position.

    6-Fluoro-2-pyridone: Lacks the amino group at the 4th position.

    4-Amino-2-pyridone: Lacks the fluorine atom at the 6th position.

Uniqueness: 4-Amino-6-fluoropyridin-2(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with a keto group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Biological Activity

4-Amino-6-fluoropyridin-2(1H)-one is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an amino group at the 4-position and a fluorine atom at the 6-position of the pyridine ring, contributing to its unique chemical properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C5H5FN2OC_5H_5FN_2O, with a molecular weight of 112.11 g/mol. Its structure allows for various chemical modifications, making it a versatile scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This property is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

2. Receptor Modulation:
this compound may interact with various cellular receptors, altering signal transduction pathways. Such interactions can lead to changes in cellular responses and have implications in treating diseases where receptor signaling is disrupted.

3. Targeting Biochemical Pathways:
The compound can interfere with specific biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer or infections.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

Activity Type Description
Antiviral Activity Acts as a key intermediate in synthesizing antiviral agents.
Anticancer Properties Exhibits potential as an inhibitor for specific kinases involved in cancer progression.
Enzyme Inhibitor Demonstrates inhibitory effects on various enzymes critical for metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibitors, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cell lines. The binding affinity was significantly enhanced due to the fluorine atom's presence, which altered the electronic properties of the molecule.

Case Study 2: Receptor Interaction
Research involving receptor modulation revealed that this compound could effectively alter signaling pathways in G-protein coupled receptors (GPCRs). The modulation resulted in significant changes in intracellular signaling cascades, indicating its potential as a therapeutic agent targeting GPCR-related diseases .

Case Study 3: Antiviral Applications
As an intermediate in synthesizing antiviral compounds, this compound has been explored for its role in developing drugs against viral infections. Its structural characteristics allow it to mimic natural substrates, enhancing its efficacy against viral targets .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological profiles and therapeutic applications. Future research should focus on:

  • Detailed Mechanistic Studies: Understanding the precise mechanisms through which this compound interacts with biological targets.
  • In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profiles before clinical trials.
  • Structural Modifications: Exploring derivatives and analogs to enhance bioactivity and selectivity towards specific targets.

Properties

IUPAC Name

4-amino-6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOJRFIZVMYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-99-1
Record name 4-amino-6-fluoro-1,2-dihydropyridin-2-one
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